Ethyl 5-bromo-2-fluoroisonicotinate
Overview
Description
Ethyl 5-bromo-2-fluoroisonicotinate (EBFI) is a synthetic organic compound that belongs to the class of isonicotinates. It has a molecular formula of C8H7BrFNO2 .
Molecular Structure Analysis
The molecular structure of EBFI consists of a pyridine ring substituted with bromine and fluorine atoms at positions 5 and 2, respectively. An ethyl ester group is attached to the pyridine ring .Physical And Chemical Properties Analysis
EBFI has a molecular weight of 248.05 g/mol . The predicted boiling point is 279.4±40.0 °C, and the predicted density is 1.575±0.06 g/cm3 .Scientific Research Applications
Synthesis and Chemical Reactions
- Electrolytic Partial Fluorination : Ethyl 5-bromo-2-fluoroisonicotinate can be synthesized through anodic fluorination of ethyl isonicotinate. This process involves direct anodic monofluorination, yielding 2-fluoroisonicotinate in reasonable yield. The yield and conversion efficiency can be enhanced by optimizing anodic potential and electrolyte concentration (Konno, Shimojo, & Fuchigami, 1998).
Biological Activities and Applications
Cytotoxicity Evaluation : New series of compounds including 5-bromo substituted derivatives have been synthesized and evaluated for their cytotoxicity against various human tumor cell lines. These compounds demonstrate significant activities against breast cancer, non-small cell lung cancer, and ovarian cancer cell lines, highlighting their potential in cancer research (Karalı, Terzioğlu, & Gürsoy, 2002).
Synthesis and Application in Medical Imaging : The synthesis of 2-[18F]-fluoroisonicotinic acid hydrazide, a derivative of ethyl 5-bromo-2-fluoroisonicotinate, has been achieved through nucleophilic displacement reactions. This compound has been evaluated biologically in bacterial cells and demonstrated potential for use in medical imaging, specifically in PET scans for diagnosing infections and inflammation (Amartey et al., 2002).
Synthesis of Analogues and Derivatives
- Synthesis of Thienoquinoline and Pyrroloquinoline Derivatives : Ethyl 5-bromo-2-fluoroisonicotinate can serve as a precursor for synthesizing various analogues like thienoquinolines and pyrroloquinolines. These compounds have shown significant antibacterial activity against both gram-positive and gram-negative bacteria, as well as notable antifungal activity (Abdel‐Wadood et al., 2014).
Catalysis and Chemical Transformations
- Use in Metal-Organic Frameworks : Ethyl, bromo, chloro, and fluoro groups, including derivatives of ethyl 5-bromo-2-fluoroisonicotinate, have been incorporated into zirconium-based metal-organic frameworks (Zr-MOFs). These modifications allow for the control of the chemical environment surrounding a catalytic center, enhancing the catalytic performance in transformations like the oxidation of hydrocarbons (Huang et al., 2017).
properties
IUPAC Name |
ethyl 5-bromo-2-fluoropyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO2/c1-2-13-8(12)5-3-7(10)11-4-6(5)9/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQEXNULDCYCOED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-bromo-2-fluoroisonicotinate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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